molecular formula C22H15Br2ClN2 B4537070 3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B4537070
M. Wt: 502.6 g/mol
InChI Key: VMABYEWNZPZRMP-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. The reaction conditions often involve the use of acidic or basic catalysts, and the process may require heating to facilitate the cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine gas.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, along with bases like potassium carbonate and solvents such as toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: It can be utilized in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets, influencing the pathways involved in its effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-bis(4-bromophenyl)-1-phenyl-4-methyl-1H-pyrazole: Similar structure but lacks the chlorine substituent.

    3,5-bis(4-chlorophenyl)-1-(3-bromophenyl)-4-methyl-1H-pyrazole: Similar structure but with different positions of bromine and chlorine atoms.

    3,5-diphenyl-1-(3-chlorophenyl)-4-methyl-1H-pyrazole: Lacks the bromine substituents.

Uniqueness

The unique combination of bromine and chlorine substituents in 3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methyl-1H-pyrazole can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, offering distinct advantages over similar compounds in terms of selectivity and potency.

Properties

IUPAC Name

3,5-bis(4-bromophenyl)-1-(3-chlorophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br2ClN2/c1-14-21(15-5-9-17(23)10-6-15)26-27(20-4-2-3-19(25)13-20)22(14)16-7-11-18(24)12-8-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMABYEWNZPZRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C2=CC=C(C=C2)Br)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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